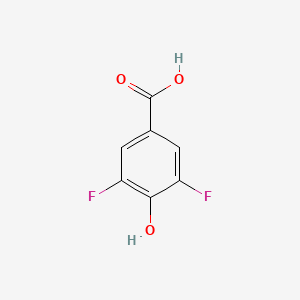

3,5-Difluoro-4-hydroxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,5-Difluoro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H4F2O3. It is a derivative of benzoic acid, where two fluorine atoms are substituted at the 3rd and 5th positions, and a hydroxyl group is substituted at the 4th position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-hydroxybenzoic acid typically involves multiple steps. One common method starts with the nitration of 2,4-difluorobenzoic acid, followed by esterification, reduction of the nitro group, diazotization, and hydrolysis . The overall yield of this synthetic route is approximately 70%, and the reaction conditions are carefully controlled to ensure high purity and yield .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to achieve high yields and consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

3,5-Difluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxyl group can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield alcohols, and substitution can yield various substituted benzoic acids .

Applications De Recherche Scientifique

3,5-Difluoro-4-hydroxybenzoic acid is a chemical compound with the molecular formula C7H4F2O3 . It is also identified by the CAS number 74799-63-6 . The compound has a variety of applications, particularly in scientific research.

Scientific Research Applications

While the provided search results do not offer extensive details on specific applications of this compound, they do provide some context and related information:

- Synthesis of related compounds: this compound is used in the synthesis of antimicrobial 3-quinolinecarboxylic acid drugs .

- General Use of 4-hydroxybenzoic acid: The broader family of p-hydroxybenzoic acids and their derivatives possess biological activities .

- Precursor in synthesizing azomethine compounds: 4-hydroxybenzoic acid can be used to synthesize azomethine compounds with primary amine derivatives .

- Stabilizing polymers: 3,5-dialkyl-4-hydroxybenzoic acids are useful as stabilizers in polymers against degradation from UV radiation .

Safety and Hazards

This compound presents several hazards :

- Harmful if swallowed

- Causes skin irritation

- Causes serious eye irritation

- May cause respiratory irritation

- Avoid breathing dust/fume/gas/mist/vapors/spray.

- Wash skin thoroughly after handling.

- Wear protective gloves/protective clothing/eye protection/face protection.

- IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Mécanisme D'action

The mechanism of action of 3,5-Difluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition can be useful in various applications, including cosmetics and medicine.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3,5-Difluoro-4-hydroxybenzoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical properties and reactivity. The presence of two fluorine atoms at the 3rd and 5th positions enhances its stability and reactivity compared to other hydroxybenzoic acids .

Activité Biologique

3,5-Difluoro-4-hydroxybenzoic acid (DFHBA) is a fluorinated derivative of 4-hydroxybenzoic acid, which has garnered attention in various fields due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of DFHBA, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H4F2O3 and is characterized by the presence of two fluorine atoms at positions 3 and 5 on the benzene ring, along with a hydroxyl group at position 4. This unique structure contributes to its distinct biological properties.

Antimicrobial Activity

Research indicates that DFHBA exhibits significant antimicrobial properties. In a study focusing on derivatives of 4-hydroxybenzoic acid, DFHBA was shown to inhibit the growth of various fungi and bacteria. The compound demonstrated notable activity against Botrytis cinerea and Colletotrichum unicolor, with inhibition rates reaching up to 85% at certain concentrations .

Table 1: Antimicrobial Activity of DFHBA Derivatives

| Compound | Target Organism | Inhibition (%) at 50 µg/mL |

|---|---|---|

| This compound | B. cinerea | 82.1 |

| C. unicolor | 85.9 | |

| Sclerotinia sclerotiorum | Almost complete inhibition |

Enzyme Inhibition

DFHBA has been investigated for its ability to inhibit specific enzymes involved in microbial metabolism. Its derivatives have shown promise in inhibiting laccase enzymes from white-rot fungi, which are crucial for lignin degradation . The inhibition of such enzymes can be pivotal in controlling fungal growth and enhancing agricultural productivity.

The mechanism by which DFHBA exerts its antimicrobial effects may involve the disruption of cellular processes in target organisms. The presence of fluorine atoms enhances lipophilicity, potentially facilitating better membrane penetration and leading to increased bioactivity compared to non-fluorinated analogs .

Case Studies

A notable case study involved the use of DFHBA in a mouse model demonstrating its potential in mitigating multisystemic diseases related to mitochondrial dysfunction. Supplementation with DFHBA was found to stimulate endogenous coenzyme Q10 biosynthesis, improving mitochondrial function and rescuing cardiac insufficiency . This suggests that DFHBA may have therapeutic applications beyond antimicrobial activity, particularly in metabolic disorders.

Safety and Toxicity

While DFHBA shows promising biological activity, it is essential to consider its safety profile. Preliminary toxicity assessments indicate that DFHBA has a favorable safety margin; however, further studies are necessary to establish comprehensive toxicity data and potential side effects associated with long-term use .

Propriétés

IUPAC Name |

3,5-difluoro-4-hydroxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYKRDQINKHFQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.